2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive towards nucleophiles, allowing the compound to form strong covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride: Similar in structure but with different fluorine substitution patterns.
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride: Another closely related compound with different positional isomerism.
Uniqueness
2-(3,4-Difluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to its isomers. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C8H7ClF2O3S |
---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c9-15(12,13)4-3-14-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI Key |
KVCXCUSGTWFUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)F |
Origin of Product |
United States |
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